



Application Notes and Protocols for the Purification of Recombinant Med27 Protein

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mediator complex is a crucial multiprotein assembly that plays a central role in the regulation of gene transcription in eukaryotes. It functions as a molecular bridge, conveying regulatory signals from transcription factors to the RNA polymerase II machinery, thereby controlling the expression of a vast array of genes.[1][2][3][4][5][6][7] MED27, a subunit of the Mediator complex, is integral to this process and has been implicated in various cellular functions and disease states, including neurodevelopmental disorders and cancer.[8][9] The availability of highly purified, recombinant MED27 is therefore essential for detailed biochemical and structural studies aimed at elucidating its precise mechanisms of action and for the development of potential therapeutic interventions.

These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant Med27 protein. The protocols are designed to be adaptable for various research applications, from basic biochemical characterization to high-throughput screening for drug discovery.

Data Presentation

Table 1: Representative Purification Summary for Recombinant His-tagged Med27



The following table summarizes the expected yield and purity at each stage of a typical threestep purification process for His-tagged Med27 expressed in E. coli. These values are representative and may vary depending on the specific experimental conditions, expression levels, and the properties of the Med27 construct.

Purification Step	Total Protein (mg)	Med27 (mg)	Purity (%)	Yield (%)	Purification Fold
Crude Lysate	1200	30	2.5	100	1
Ni-NTA Affinity	45	25.5	56.7	85	22.7
Ion Exchange (Anion)	15	21	90	70	36
Size Exclusion	10	9.8	>98	32.7	39.2

This table is a composite based on typical purification data for recombinant proteins and does not represent a single experimental result.[10][11][12][13][14][15][16][17][18]

Experimental Protocols

Protocol 1: Expression of His-tagged Med27 in E. coli

This protocol describes the expression of N-terminally His-tagged Med27 in the E. coli strain BL21(DE3).

Materials:

- pET expression vector containing the human MED27 gene with an N-terminal His6-tag
- E. coli BL21(DE3) competent cells
- Luria-Bertani (LB) medium
- Appropriate antibiotic (e.g., Kanamycin)



Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

- Transform the Med27 expression plasmid into competent E. coli BL21(DE3) cells.
- Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.
- Inoculate a single colony into 50 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB medium with the overnight culture to an optical density at 600 nm (OD600) of 0.1.
- Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of His-tagged Med27

This protocol outlines a three-step purification strategy involving immobilized metal affinity chromatography (IMAC), followed by ion exchange chromatography (IEX) and size exclusion chromatography (SEC).

Step 1: Cell Lysis and Immobilized Metal Affinity Chromatography (IMAC)

Buffers:

- Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1x protease inhibitor cocktail.
- Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.



• Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

Procedure:

- Resuspend the cell pellet in ice-cold Lysis Buffer (30 mL per liter of culture).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Equilibrate a Ni-NTA affinity column with Lysis Buffer.
- Load the clarified lysate onto the column.
- Wash the column with 10 column volumes (CV) of Wash Buffer.
- Elute the His-tagged Med27 protein with 5 CV of Elution Buffer.
- Collect fractions and analyze by SDS-PAGE.

Step 2: Ion Exchange Chromatography (IEX)

The choice of anion or cation exchange chromatography will depend on the isoelectric point (pl) of the Med27 construct. Human Med27 has a theoretical pl of ~5.6, suggesting anion exchange chromatography at a neutral pH.

Buffers:

- IEX Buffer A (Anion Exchange): 20 mM Tris-HCl pH 8.0, 25 mM NaCl.
- IEX Buffer B (Anion Exchange): 20 mM Tris-HCl pH 8.0, 1 M NaCl.

Procedure:

- Pool the fractions from the IMAC step containing Med27 and dialyze against IEX Buffer A overnight at 4°C to remove imidazole and reduce the salt concentration.
- Equilibrate an anion exchange column (e.g., Q-Sepharose) with IEX Buffer A.



- Load the dialyzed sample onto the column.
- Wash the column with 5 CV of IEX Buffer A.
- Elute the protein with a linear gradient of 0-100% IEX Buffer B over 20 CV.
- Collect fractions and analyze by SDS-PAGE.

Step 3: Size Exclusion Chromatography (SEC)

This final polishing step removes any remaining contaminants and protein aggregates.

Buffer:

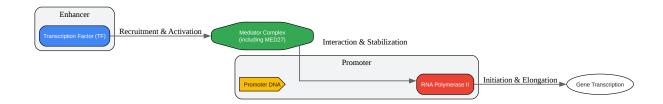
• SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

Procedure:

- Pool the purest fractions from the IEX step and concentrate them to an appropriate volume (e.g., 1-2 mL) using a centrifugal concentrator.
- Equilibrate a size exclusion column (e.g., Superdex 200) with SEC Buffer.
- Load the concentrated protein sample onto the column.
- Elute the protein with SEC Buffer at a constant flow rate.
- Collect fractions and analyze by SDS-PAGE for purity.
- Pool the fractions containing pure monomeric Med27, determine the concentration, and store at -80°C.

Visualizations Signaling Pathway of Mediator Complex in Transcriptional Regulation



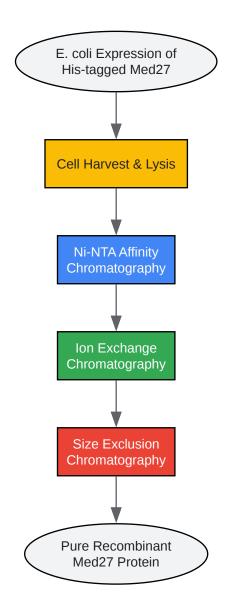


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Caption: Role of the Mediator complex in bridging transcription factors and RNA polymerase II.

Experimental Workflow for Recombinant Med27 Purification





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Caption: A three-step chromatographic workflow for purifying recombinant Med27.

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Methodological & Application





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